6-Methylhept-5-en-2-yl piperidin-1-ylacetate
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Overview
Description
6-Methylhept-5-en-2-yl piperidin-1-ylacetate is an organic compound with the molecular formula C15H27NO2 It is a derivative of piperidine and is characterized by the presence of a piperidinylacetate group attached to a 6-methylhept-5-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhept-5-en-2-yl piperidin-1-ylacetate typically involves the reaction of 6-methylhept-5-en-2-one with piperidine in the presence of an appropriate catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic addition of piperidine to the carbonyl group of 6-methylhept-5-en-2-one.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-5-en-2-yl piperidin-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The piperidinylacetate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Methylhept-5-en-2-yl piperidin-1-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methylhept-5-en-2-yl piperidin-1-ylacetate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene
- Sesquithujene
Uniqueness
6-Methylhept-5-en-2-yl piperidin-1-ylacetate is unique due to its specific structural features, such as the combination of a piperidinylacetate group with a 6-methylhept-5-en-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H27NO2 |
---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C15H27NO2/c1-13(2)8-7-9-14(3)18-15(17)12-16-10-5-4-6-11-16/h8,14H,4-7,9-12H2,1-3H3 |
InChI Key |
LRGZTGUWUGJADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)OC(=O)CN1CCCCC1 |
Origin of Product |
United States |
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